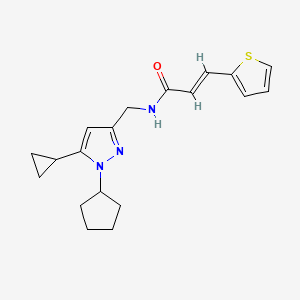

(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a structurally complex acrylamide derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups. The acrylamide moiety is conjugated to a thiophene ring via an E-configuration double bond. The cyclopentyl and cyclopropyl substituents likely influence lipophilicity and steric interactions, which are critical for pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

(E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c23-19(10-9-17-6-3-11-24-17)20-13-15-12-18(14-7-8-14)22(21-15)16-4-1-2-5-16/h3,6,9-12,14,16H,1-2,4-5,7-8,13H2,(H,20,23)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZHPCKOFUHMDG-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a pyrazole ring and thiophene moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H23N3OS, with a molecular weight of 341.47 g/mol. The compound's structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3OS |

| Molecular Weight | 341.47 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate inflammatory responses and exhibit anti-cancer properties.

Key Mechanisms:

- Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Antitumor Activity: Research indicates potential cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

In Vitro Studies

-

Cytotoxicity Assays:

- The compound was tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a significant reduction in cell viability at concentrations above 10 µM.

- Apoptosis assays showed increased annexin V staining, confirming the induction of programmed cell death.

-

Anti-inflammatory Effects:

- In LPS-stimulated macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its anti-inflammatory potential.

In Vivo Studies

-

Tumor Models:

- In murine models of cancer, administration of the compound led to reduced tumor growth compared to control groups, suggesting systemic efficacy.

- Histological analysis revealed decreased proliferation rates in tumors treated with the compound.

-

Safety Profile:

- Toxicity assessments indicated minimal adverse effects on liver and kidney function at therapeutic doses, supporting its potential for clinical use.

Case Studies

Case Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of key survival pathways in cancer cells.

Case Study 2: Inflammation Reduction

In another study focusing on inflammatory diseases, the compound effectively reduced symptoms in an animal model of rheumatoid arthritis by inhibiting inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Structural and Functional Analysis

- Backbone Similarities : All three compounds share an acrylamide scaffold linked to heterocyclic aromatic systems (thiophene or furan) and a pyrazole core. The E-configuration of the acrylamide double bond is conserved, which is critical for maintaining planar geometry and π-π stacking interactions with biological targets .

- Substituent Variations: Nitro vs. Cycloalkyl Groups: Compound 5112 () incorporates a nitro group, which increases electron-withdrawing effects and may enhance reactivity in electrophilic interactions. Thiophene vs. Thiophene’s larger atomic radius may enhance binding to aromatic pockets in enzymes .

Methodological Considerations in Compound Comparison

The structural similarities and differences highlighted above align with the principle that "structurally similar compounds should induce similar biological responses" . However, subtle substituent changes can drastically alter efficacy, toxicity, or mechanism. For example:

- The nitro group in may confer higher reactivity but also toxicity risks, whereas the target compound’s cycloalkyl groups could improve safety profiles.

- Spectrofluorometry and tensiometry methods (as in ) could quantify critical micelle concentration (CMC) to compare solubility, though this data is absent for the discussed compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.